molecular formula C9H16O B1624029 7-Methyl-3-octen-2-one CAS No. 33046-81-0

7-Methyl-3-octen-2-one

Cat. No.: B1624029
CAS No.: 33046-81-0
M. Wt: 140.22 g/mol
InChI Key: QFSMRIFNMXHJQK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-octen-2-one, also known as fema 3868, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a floral and fruity tasting compound that can be found in milk and milk products. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, including 1-octene, showcases the utility of 7-Methyl-3-octen-2-one in organic synthesis. This process achieves high regioselectivity and yield, demonstrating the compound's relevance in catalytic reactions (Zhang, Lee, & Widenhoefer, 2009).

Chemical Kinetics and Biodiesel Research

  • The compound's role in the high-pressure and temperature oxidation of methyl nonenoate and related alkenes is significant in understanding biodiesel combustion. This research provides insights into the chemical kinetics of unsaturated esters and alkenes, crucial for biodiesel applications (Fridlyand, Goldsborough, & Brezinsky, 2015).

Pharmaceutical and Antifungal Applications

  • Synthesis of 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, an analog of this compound, demonstrates potential antifungal activity. This highlights the compound's relevance in developing new pharmaceutical agents (Zhao et al., 2014).

Plant Defense Mechanisms

  • Volatile derivatives of 1-octene, closely related to this compound, induce defensive responses in plants. This indicates the compound's potential role in plant pathology and defense mechanism studies (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).

Material Science and Polymer Research

  • The synthesis of polymers and novel materials using compounds related to this compound demonstrates its importance in material science. For example, the creation of new polyimides and cyclic polysulfides showcases its utility in developing advanced materials (Takeda et al., 1995).

Properties

CAS No.

33046-81-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-7-methyloct-3-en-2-one

InChI

InChI=1S/C9H16O/c1-8(2)6-4-5-7-9(3)10/h5,7-8H,4,6H2,1-3H3/b7-5+

InChI Key

QFSMRIFNMXHJQK-FNORWQNLSA-N

Isomeric SMILES

CC(C)CC/C=C/C(=O)C

SMILES

CC(C)CCC=CC(=O)C

Canonical SMILES

CC(C)CCC=CC(=O)C

density

0.838-0.847

33046-81-0

physical_description

Colourless liquid;  fruity-floral aroma

solubility

slightly soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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